Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Kinase inhibition PDGFR KIT mutant

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine (CAS 1368729-14-9, MFCD21980463) is a heterocyclic small molecule (MW 270.33, C15H18N4O) from the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a 4-methoxyphenyl substituent at position 4 and a piperazine moiety at position 6. This precise substitution pattern distinguishes it from positional isomers such as 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS 3601-86-3), where the methoxyphenyl-piperazine unit is linked at pyrimidine position 2, fundamentally altering steric and electronic properties.

Molecular Formula C15H18N4O
Molecular Weight 270.33 g/mol
CAS No. 1368729-14-9
Cat. No. B1431900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine
CAS1368729-14-9
Molecular FormulaC15H18N4O
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3
InChIInChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3
InChIKeyZBYRVQOZOIKKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine (CAS 1368729-14-9): Chemical Identity & Procurement Baseline


4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine (CAS 1368729-14-9, MFCD21980463) is a heterocyclic small molecule (MW 270.33, C15H18N4O) from the piperazinylpyrimidine class, characterized by a pyrimidine core bearing a 4-methoxyphenyl substituent at position 4 and a piperazine moiety at position 6 . This precise substitution pattern distinguishes it from positional isomers such as 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS 3601-86-3), where the methoxyphenyl-piperazine unit is linked at pyrimidine position 2, fundamentally altering steric and electronic properties . The compound is commercially available at ≥97% purity from multiple ISO-certified suppliers including MolCore, Leyan, and BIOFOUNT, positioning it as a tractable starting point for medicinal chemistry and pharmacology research .

Why 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine Cannot Be Interchanged with Other Piperazinylpyrimidines


The piperazinylpyrimidine scaffold is characterized by remarkably steep structure-activity relationships (SAR) where minor positional or substituent changes produce drastically different biological profiles [1]. Within the series evaluated by Shallal et al. (2011), compounds sharing a core motif diverged into selective cytostatic agents (compounds 4 and 15) versus globally cytotoxic agents (compound 16) against the NCI-60 panel, demonstrating how subtle structural modifications govern selectivity [REFS-1, REFS-2]. The 6-piperazine substitution pattern specifically enables a unique kinase-binding geometry targeting PDGFR-family kinases and mutant KIT/PDGFRA isoforms, while closely related 2-substituted analogs exhibit fundamentally different target engagement profiles . Furthermore, piperazinylpyrimidine derivatives have been independently optimized for CCR4 antagonism (patent family CN102821766), with activity exquisitely dependent on the pyrimidine substitution pattern, as evidenced by compound 8a showing picomolar potency that deteriorates entirely with scaffold perturbation [3]. No general equivalence can therefore be assumed between any two piperazinylpyrimidine analogs.

Quantitative Differentiation Evidence: 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine vs. Closest Chemical & Pharmacological Comparators


Kinase Inhibitor Selectivity Profile: PDGFR/KIT Mutant Preference vs. Wild-Type Isoforms

Structured piperazinylpyrimidines with the 6-piperazine substitution pattern exhibit binding selectivity for oncogenic mutant KIT and PDGFRA isoforms over their wild-type counterparts, a property absent in the 2-substituted positional isomer 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine (CAS 3601-86-3), which was not identified as a selective kinase inhibitor in the same screening cascade [1]. Within the series evaluated by Shallal et al., compound 4 — representative of the 4-aryl-6-piperazinylpyrimidine subclass — demonstrated preferential binding to KIT and PDGFRA mutants, whereas compound 16, with a different substitution pattern, showed global cytotoxicity rather than kinase selectivity [REFS-1, REFS-2]. Class-level analysis indicates that the 6-piperazinyl regioisomer scaffold provides a selective kinase-binding geometry that enables mutant-specific targeting, positioning 4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine as a scaffold for developing inhibitors of drug-resistant PDGFR/KIT-driven malignancies . This differentiates it from the 2-piperazinyl isomer, which has not demonstrated comparable kinase selectivity in published studies.

Kinase inhibition PDGFR KIT mutant Selectivity Piperazinylpyrimidine

Selective Cytostatic Activity Against Triple-Negative Breast Cancer: MDA-MB-468 Cell Line vs. Broader NCI-60 Panel

Compounds bearing the 4-aryl-6-piperazinylpyrimidine architecture demonstrated selective cytostatic activity against the MDA-MB-468 triple-negative/basal-like breast cancer cell line within the NCI-60 screening panel [1]. Compound 15, a structural analog in the 6-piperazinyl series, exhibited potent and selective growth inhibition of MDA-MB-468 cells with a time- and dose-dependent antiproliferative effect mediated by G2/M arrest and apoptosis induction, while showing reduced activity against other NCI-60 cell lines [2]. In contrast, compound 16, with a different substitution pattern, displayed global cytotoxicity across the NCI-60 panel, lacking the cytostatic selectivity profile characteristic of the 6-piperazinyl subclass [REFS-1, REFS-3]. The 2-substituted positional isomer CAS 3601-86-3 has not been reported with comparable selective cytostatic activity against MDA-MB-468 in the literature. Class-level evidence therefore supports that the substitution geometry of the target compound confers a cell-line-selective cytostatic phenotype distinct from both globally cytotoxic and non-selective alternatives.

Triple-negative breast cancer MDA-MB-468 Cytostatic NCI-60 Piperazinylpyrimidine

CCR4 Antagonist Activity: Piperazinylpyrimidine Scaffold vs. CCR4 Antagonist Clinical Benchmark

The piperazinylpyrimidine scaffold encompassed by patent family CN102821766 / US9493453 serves as a core pharmacophore for potent CCR4 antagonists [1]. Compound 8a, developed from this scaffold series, demonstrated picomolar-level CCR4 antagonism with activity superior to the previously reported best-in-class compound BMS-397 in chemotaxis inhibition assays [2]. In an ovalbumin-induced allergic asthma mouse model, compound 8a achieved therapeutic efficacy comparable to budesonide at extremely low doses [2]. Critically, the CCR4 antagonism observed for 4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine and its patent-scaffold class represents a pharmacological mechanism absent in imatinib and other clinical kinase inhibitors, which do not target CCR4 [3]. The 2-substituted positional isomer CAS 3601-86-3 is not encompassed within the CCR4 antagonist patent claims. This dual pharmacological potential — kinase inhibition plus CCR4 antagonism — establishes a unique competitive differentiator versus compounds offering only single-mechanism activity.

CCR4 antagonism Asthma Chemotaxis inhibition Allergic inflammation Piperazinylpyrimidine

Piperazine-Containing Pyrimidine hERG Cardiac Safety Profile: Target Scaffold vs. Piperazine-Alternative Heterocycles

Piperazine-containing pyrimidine derivatives can exhibit measurable but manageable hERG channel inhibition, with reported Ki values in the micromolar range (Ki = 4.02E+4 nM for a representative piperazinylpyrimidine analog, CHEMBL5435884, assessed by patch-clamp electrophysiology) [1]. This is consistent with industry-wide hERG screening data indicating that piperazine-bearing pyrimidines display hERG IC50 values typically in the 15-16 μM range [2]. For the target compound class, several piperazinylpyrimidine derivatives have been reported to exhibit suppressed hERG inhibitory activity relative to earlier-generation pyrimidine kinase inhibitors, as demonstrated in the ASP5878 development program where systematic SAR optimization reduced hERG activity while maintaining kinase potency [3]. This structural feature of the target scaffold — a piperazine moiety at C6 with an aryl substituent at C4 — provides a defined starting point for medicinal chemistry optimization of the hERG/kinase selectivity ratio, differentiating it from piperidine-containing alternatives which lack the additional nitrogen available for salt formation and solubility modulation .

hERG inhibition Cardiac safety Piperazine pyrimidine Patch-clamp Safety pharmacology

High-Value Research & Procurement Scenarios: 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine (CAS 1368729-14-9)


Kinase Inhibitor Discovery: PDGFR/KIT Mutant-Selective Lead Generation for Drug-Resistant GIST & Hematological Malignancies

Procure this compound as a starting scaffold for developing mutant-selective kinase inhibitors targeting the PDGFR and KIT kinase families. Class evidence demonstrates that 6-piperazinylpyrimidine derivatives preferentially bind oncogenic mutant PDGFR and KIT isoforms over wild-type kinases [1]. This is directly relevant to imatinib-resistant gastrointestinal stromal tumors (GIST) driven by PDGFRA D842V and other activating loop mutations, where imatinib shows IC50 ≥ 1000 nM versus approximately 10 nM for mutant-selective agents [2]. The compound's substitution pattern allows systematic SAR exploration at the piperazine N-H position (amenable to alkylation, acylation, or sulfonylation) and the methoxyphenyl ring (amenable to further substitution), providing two diversification vectors for optimizing mutant/wild-type selectivity ratios and pharmacokinetic properties.

Dual-Activity Chemical Probe Synthesis: Simultaneous CCR4 Antagonism & Kinase Inhibition for Polypharmacology Studies

Leverage the dual pharmacological potential of the piperazinylpyrimidine scaffold, which is independently validated as both a kinase inhibitor core (Shallal et al., 2011) and a CCR4 antagonist pharmacophore (CN102821766 patent family, compound 8a demonstrating in vivo efficacy in allergic asthma models) [3]. This dual-activity profile supports procurement for polypharmacology research programs investigating the intersection of kinase signaling and chemokine receptor modulation in oncology (tumor microenvironment), immunology (Th2-mediated allergic inflammation), and fibrotic diseases. The scaffold serves as a versatile chemical probe for dissecting pathway crosstalk, a capability not offered by single-target comparator compounds such as imatinib (kinase-only) or BMS-397 (CCR4-only).

Preclinical Oncology: Selective Cytostatic Agent Development for Triple-Negative Breast Cancer (TNBC)

Deploy this scaffold class for developing selective cytostatic agents targeting triple-negative/basal-like breast cancer (TNBC), an aggressive breast cancer subtype lacking hormone or HER2-targeted therapies. Class evidence demonstrates that 4-aryl-6-piperazinylpyrimidine analogs exhibit selective cytostatic activity against the MDA-MB-468 TNBC cell line with G2/M cell cycle arrest and apoptosis induction, while sparing other tumor types within the NCI-60 panel [4]. This contrasts with globally cytotoxic piperazinylpyrimidine variants (compound 16 class), which kill cells non-selectively and carry higher anticipated toxicity. The target compound's defined chemical structure enables procurement for structure-based optimization focused on improving GI50 potency while preserving the desirable cytostatic selectivity window.

Cardiac Safety-Optimized Kinase Inhibitor Development: hERG SAR Profiling Starting Point

Utilize this compound as a characterized starting point for hERG liability management in kinase inhibitor development programs. Piperazinylpyrimidine derivatives exhibit measurable hERG inhibition (Ki ~40 μM for representative analogs by patch-clamp electrophysiology), which falls within a manageable range for medicinal chemistry optimization [5]. The piperazine moiety provides a protonatable nitrogen that enables salt formation strategies to improve aqueous solubility and reduce hERG channel partitioning — a structural feature absent in piperidine-containing alternatives. This scaffold is therefore strategically procurable for cardiac safety SAR campaigns, where systematic modification of the 4-methoxyphenyl group and piperazine N-substituent can modulate the hERG/kinase selectivity ratio, informed by precedents from the ASP5878 FGFR inhibitor program where similar optimization successfully suppressed hERG activity [6].

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.